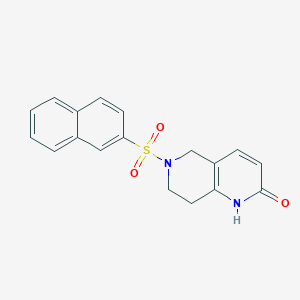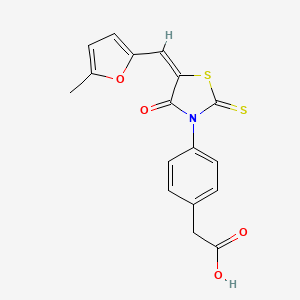![molecular formula C21H18N4O2 B2724041 2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097933-28-1](/img/structure/B2724041.png)
2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[1-(Indolizine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline” is an organic compound that belongs to the class of heterocyclic compounds. It contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an indolizine moiety, which is one of the five isomers of indole and serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
The synthesis of this compound likely involves the use of pyrrolidine and indolizine moieties. Pyrrolidine can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings . Indolizine can be synthesized using classical methodologies such as Scholtz or Chichibabin reactions, as well as new strategies that have been revealed in recent years, such as transition metal-catalyzed reactions and approaches based on oxidative coupling .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and an indolizine moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The indolizine moiety serves as a precursor for widespread indolizidine alkaloids .Chemical Reactions Analysis
The chemical reactions involving this compound likely involve the pyrrolidine and indolizine moieties. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The indolizine moiety can undergo reactions based on either pyridine or pyrrole scaffolds .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Indolizine and Quinoxaline Derivatives : Research has developed efficient synthesis methods for substituted indolizine, including its benzo derivatives such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines. These methods involve reactions of allenyl ketones with α-bromo carbonyl compounds and pyridines under mild conditions, leveraging molecular oxygen from air as an oxidant (Fan et al., 2014). Similarly, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been used to synthesize indolizines and oxazino[2,3-a]isoquinolines (Yavari et al., 2006).
Catalytic and Green Synthesis Approaches : Studies have also reported on iodine-catalyzed, environmentally friendly approaches to synthesizing pyrrolo- and indolo[1,2-a]quinoxalines (Wang et al., 2015), as well as bismuth(III)-catalyzed synthesis of 2,3-disubstituted quinoxalines under mild conditions (Yadav et al., 2008).
Potential Biological Activities
Antibacterial and Antifungal Properties : A study on the synthesis of indolizines and pyrrolo[1,2-a]quinolines/isoquinolines using amberlite-IRA-402 ion exchange resin revealed that some derivatives exhibit effective antibacterial and antifungal activities against multiple strains (Hazra et al., 2011).
Amnesia-Reversal Activity : Research into cyclic imides, including dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, has explored their potential to reverse electroconvulsive shock-induced amnesia in mice, indicating a possible application in cognitive and memory disorders (Butler et al., 1987).
将来の方向性
The future directions for this compound could involve further exploration of the pharmacophore space due to sp3-hybridization of the pyrrolidine ring , as well as the development of new synthetic pathways for the indolizine moiety . This could potentially lead to the discovery of new biologically active compounds.
特性
IUPAC Name |
indolizin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-21(15-11-16-5-3-4-9-24(16)13-15)25-10-8-17(14-25)27-20-12-22-18-6-1-2-7-19(18)23-20/h1-7,9,11-13,17H,8,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBKFZMWHDTDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN5C=CC=CC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-dimethyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2723958.png)
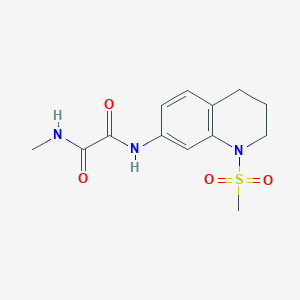
![8,8-Dimethyl-1-azaspiro[4.5]decane;hydrochloride](/img/structure/B2723964.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2723965.png)
![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)
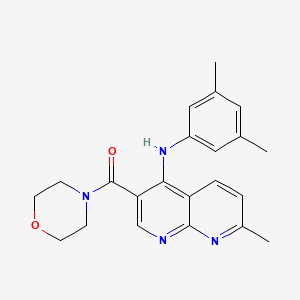
![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)
![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)
![N-Methyl-N-[(6-methylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2723970.png)

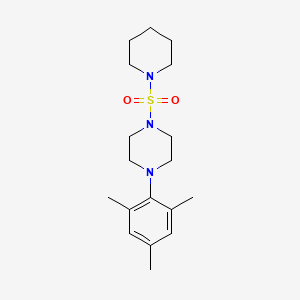
![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)
